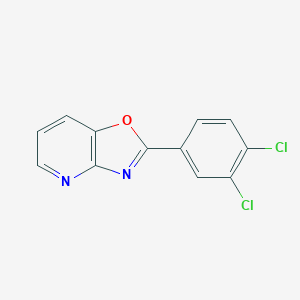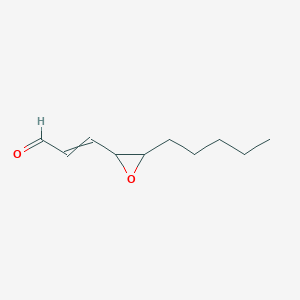
2-(3,4-Dichlorophenyl)oxazolo(4,5-B)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dichlorophenyl)oxazolo(4,5-B)pyridine, commonly known as DCPP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. DCPP is a heterocyclic compound that belongs to the oxazole family and contains both pyridine and chlorophenyl groups.
科学研究应用
DCPP has been the subject of numerous scientific studies due to its potential applications in various fields. In the field of medicinal chemistry, DCPP has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and epilepsy. DCPP has also been studied for its potential as a fluorescent probe for imaging biological systems and as a catalyst for organic reactions.
作用机制
The mechanism of action of DCPP is not fully understood, but it is believed to act as a modulator of the GABAergic system. DCPP has been shown to bind to the benzodiazepine site on the GABA-A receptor, which enhances the binding of GABA and increases the activity of the receptor. This results in an increase in the inhibitory neurotransmitter activity, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
DCPP has been shown to have a variety of biochemical and physiological effects. In animal studies, DCPP has been shown to have anticonvulsant, anxiolytic, and sedative effects. DCPP has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. Additionally, DCPP has been shown to have anti-inflammatory effects in vivo, reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using DCPP in lab experiments is its high potency and selectivity for the benzodiazepine site on the GABA-A receptor. This makes it a useful tool for studying the GABAergic system and its role in various diseases. However, one limitation of using DCPP is its potential toxicity, which can vary depending on the dose and duration of exposure.
未来方向
There are many potential future directions for research on DCPP. One area of interest is the development of DCPP-based fluorescent probes for imaging biological systems. Another area of interest is the development of DCPP-based therapeutic agents for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of DCPP and its potential toxicity in vivo.
合成方法
DCPP can be synthesized using a variety of methods, including the Hantzsch reaction, the Gewald reaction, and the Friedlander synthesis. The most commonly used method for synthesizing DCPP is the Hantzsch reaction, which involves the condensation of 3,4-dichloroaniline, 2-pyridinecarboxaldehyde, and ethyl acetoacetate in the presence of a catalyst such as piperidine or pyridine. The reaction yields a yellow crystalline solid that can be purified using recrystallization.
属性
分子式 |
C12H6Cl2N2O |
|---|---|
分子量 |
265.09 g/mol |
IUPAC 名称 |
2-(3,4-dichlorophenyl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C12H6Cl2N2O/c13-8-4-3-7(6-9(8)14)12-16-11-10(17-12)2-1-5-15-11/h1-6H |
InChI 键 |
YOUOQQZCAAVWNJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC(=C(C=C3)Cl)Cl |
规范 SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B221653.png)
![4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221656.png)
![2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-methylphenyl]benzamide](/img/structure/B221662.png)
![[(3S,7R,8R,9S,10R,13S,14S,17S)-17-acetyloxy-7-(4-methoxyphenyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B221668.png)

![2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B221677.png)
![1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione](/img/structure/B221681.png)



![N-(3,5-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B221705.png)
